N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various strategies and approaches . For instance, based on scaffold hopping and computer-aided drug design, a series of pyrazolopyrimidine derivatives were synthesized . The synthesis process is systematized according to the method to assemble the pyrazolopyrimidine system .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the compound is further characterized by the presence of two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Chemical Reactions Analysis
Pyrazolopyrimidines undergo various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .Physical and Chemical Properties Analysis
Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These compounds demonstrated significant activity in both areas, indicating their potential as anticancer and anti-inflammatory agents. The research highlighted the structure-activity relationship of these compounds, providing insights into their mechanism of action Rahmouni et al., 2016.
Antimicrobial Activity and RNA Polymerase Inhibition
Abdallah and Elgemeie (2022) explored the synthesis of novel pyrazolopyrimidines and their antimicrobial activity. Their study included molecular docking studies and RNA polymerase inhibitory activity assessment. This research demonstrated that these compounds could be potent antimicrobial agents, particularly against bacterial and fungal strains Abdallah & Elgemeie, 2022.
Materials Science Applications
Moustafa et al. (2022) investigated pyrazolopyrimidine derivatives for their applications in materials science, particularly due to their photophysical properties. Their study emphasized the biomedical importance of these compounds and their diverse biological activities, expanding their utility beyond traditional pharmaceutical applications Moustafa et al., 2022.
Platelet Antiaggregating Activities
Bondavalli et al. (1992) synthesized pyrazolopyrimidine derivatives and evaluated their platelet antiaggregating activities. These compounds showed promising results, suggesting their potential in developing new treatments for conditions related to blood clotting and cardiovascular diseases Bondavalli et al., 1992.
Antitumor Activities
El-Naggar et al. (2018) synthesized a series of pyrazolopyrimidines and assessed their antitumor activities against liver and breast cancer cells. The study identified compounds with significant dose-dependent cytotoxic activities, indicating their potential as antitumor agents El-Naggar et al., 2018.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-19-4-3-15(13-20(19)30-2)5-11-25-22(28)17-14-26-27-18(8-12-24-21(17)27)16-6-9-23-10-7-16/h3-4,6-10,12-14H,5,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYPTFMUSWNBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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